molecular formula C10H12N6 B1483870 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2091121-99-0

2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide

Cat. No. B1483870
CAS RN: 2091121-99-0
M. Wt: 216.24 g/mol
InChI Key: JTDGXWKJHJGJBT-UHFFFAOYSA-N
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Description

2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide, also known as 2-aminopyridine-3-acetimidamide, is an organic compound with a wide range of applications in scientific research. It is commonly used as a starting material in the synthesis of various compounds, particularly those with a pyrazole core. It is also used as a building block in the synthesis of peptides, proteins, and other bioactive molecules. In addition, 2-aminopyridine-3-acetimidamide has been used for various biological and biochemical studies due to its ability to interact with various enzymes, receptors, and other proteins.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Pyrazole derivatives are pivotal in the synthesis of heterocyclic compounds due to their structural diversity and biological relevance. The amino group in 5-amino-pyrazoles, such as our compound of interest, can act as a synthetic handle to construct poly-substituted and fused heterocyclic scaffolds. These scaffolds are foundational structures in many pharmaceuticals and are important for their multiplex properties .

Medicinal Chemistry

In medicinal chemistry, 5-amino-pyrazoles serve as functional reagents for designing drugs. They are structurally similar to biologically active compounds and can be used to synthesize a wide range of therapeutic agents. The presence of both a pyridine and pyrazole moiety in the compound enhances its potential for bioactivity, making it a valuable tool in drug discovery .

Photophysical Applications

The unique photophysical properties of pyrazole derivatives make them suitable for applications in material science. They can be used in the development of new materials with specific light-absorption or emission characteristics, which are useful in creating advanced photonic devices .

Industrial Chemical Synthesis

Pyrazole derivatives are also used as intermediates in the synthesis of industrial chemicals. Their diverse synthetical properties allow for the production of various chemicals that are crucial in different industrial processes .

Biological Activity Studies

Some fused pyrazoles demonstrate significant biological activities. The structural complexity and the presence of nitrogen atoms make them suitable for studying interactions with biological molecules, which can lead to the development of new biological assays and diagnostic tools .

Material Science

In material science, the compound’s ability to form complex structures with exceptional properties is exploited. It can be used to create new polymers, coatings, and other materials that require specific chemical functionalities for enhanced performance .

properties

IUPAC Name

2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6/c11-9(12)6-16-10(13)5-8(15-16)7-3-1-2-4-14-7/h1-5H,6,13H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDGXWKJHJGJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)N)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 2
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 3
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 4
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 5
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 6
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide

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